This compound can be classified as an amino acid derivative due to the presence of an acetic acid moiety and a piperidine ring. The structural complexity arises from the incorporation of a benzyloxycarbonyl group, which is often used to protect amine functionalities during chemical reactions. The classification of such compounds often falls under categories like biologically active compounds, pharmaceutical intermediates, or potential drug candidates.
The synthesis of 2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl-acetic acid typically involves several steps, including:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during each step of synthesis.
The molecular structure of 2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl-acetic acid can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Key features include:
The molecular formula can be represented as C₁₄H₁₈N₂O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific ratios.
The chemical reactions involving 2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl-acetic acid primarily include:
These reactions are essential for understanding how modifications to this compound can lead to variations in biological activity.
The mechanism of action for 2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl-acetic acid is hypothesized to involve interactions with specific biological targets:
Understanding these mechanisms requires extensive pharmacological studies and computational modeling approaches.
The physical and chemical properties of 2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl-acetic acid include:
These properties are crucial for determining formulation strategies in drug development.
The applications of 2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl-acetic acid primarily lie within:
The synthesis of {2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid relies on multi-step sequences that strategically assemble the piperidine core, nitrogen substituents, and acetic acid moiety. Two dominant pathways exist:
Table 1: Comparative Synthetic Pathways
Method | Key Reagent | Yield | Stereocontrol | Limitations |
---|---|---|---|---|
Triflate Displacement | Tf₂O, Pyridine; N-Boc-piperidine | 74–84% | High (SN2 inversion) | Cryogenic conditions (−50°C) |
Reductive Amination | NaBH₃CN, HCHO | 50–68% | Moderate | Diastereomer separation needed |
Alkylation | α-Haloacetates, K₂CO₃ | 36–72% | Low (racemization risk) | Over-alkylation products |
The benzyloxycarbonyl (Cbz) group is critical for masking secondary amines during synthesis:
Piperidine ring construction precedes side-chain functionalization:
Table 2: Piperidine Ring Formation Approaches
Strategy | Key Step | Stereochemical Control | Applicability to Target |
---|---|---|---|
Chiral Pool (Triflates) | SN2 with N-Boc-piperidine | High (inversion confirmed) | High |
Reductive Amination | NaBH₃CN + dialdehyde | Moderate | Moderate (requires diol) |
RCM | Grubbs catalyst, H₂ | Low | Low (side-chain mismatch) |
The acetic acid group is appended late-stage to avoid decarboxylation:
Final purity (>95%) is achieved through tailored chromatography:
Table 3: Chromatographic Purification Protocols
Intermediate/Product | Stationary Phase | Eluent System | Purity Achieved |
---|---|---|---|
Methyl 2-(N-Boc-piperidinyl)propanoate | Silica gel (230 mesh) | Hexane:EtOAc (4:1) | 98% (HPLC) |
N-Cbz-piperidinemethylamine | Silica gel (70–230 mesh) | DCM:MeOH (95:5) | 97% (NMR) |
Target acetic acid derivative | C18 silica | H₂O:MeCN (0.1% TFA) | 95% (HPLC) |
Concluding Remarks
This systematic analysis of synthetic routes for {2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid underscores the dominance of triflate chemistry for stereocontrol and Cbz for orthogonal protection. Future directions include flow chemistry adaptations of SN2 displacements and enzymatic resolutions to enhance enantiopurity.
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: